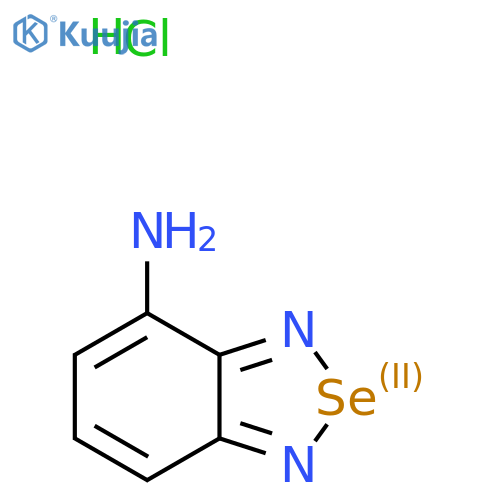

Cas no 1171578-01-0 (2,1,3-Benzoselenadiazol-4-amine hydrochloride)

2,1,3-Benzoselenadiazol-4-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1171578-01-0

- 4-amino-2,1,3-benzoselenadiazol hydrochloride

- EN300-08566

- 2$l^{4},1,3-benzoselenadiazol-4-amine hydrochloride

- 2,1,3-benzoselenadiazol-4-aminehydrochloride

- 2lambda4,1,3-benzoselenadiazol-4-amine hydrochloride

- 2,1,3-benzoselenadiazol-4-amine hydrochloride

- 2,1,3-Benzoselenadiazol-4-amine hydrochloride

-

- インチ: 1S/C6H5N3Se.ClH/c7-4-2-1-3-5-6(4)9-10-8-5;/h1-3H,7H2;1H

- InChIKey: LLNBXENPQAVIPD-UHFFFAOYSA-N

- ほほえんだ: [Se]1N=C2C=CC=C(C2=N1)N.Cl

計算された属性

- せいみつぶんしりょう: 234.94155g/mol

- どういたいしつりょう: 234.94155g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 130

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

2,1,3-Benzoselenadiazol-4-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR019JTW-500mg |

2,1,3-benzoselenadiazol-4-amine hydrochloride |

1171578-01-0 | 85% | 500mg |

$133.00 | 2025-02-14 | |

| Aaron | AR019JTW-250mg |

2,1,3-benzoselenadiazol-4-amine hydrochloride |

1171578-01-0 | 85% | 250mg |

$86.00 | 2025-02-14 | |

| Ambeed | A1010336-1g |

2,1,3-Benzoselenadiazol-4-amine hydrochloride |

1171578-01-0 | 95% | 1g |

$212.0 | 2024-04-26 | |

| 1PlusChem | 1P019JLK-250mg |

2,1,3-benzoselenadiazol-4-amine hydrochloride |

1171578-01-0 | 85% | 250mg |

$171.00 | 2023-12-26 | |

| 1PlusChem | 1P019JLK-50mg |

2,1,3-benzoselenadiazol-4-amine hydrochloride |

1171578-01-0 | 85% | 50mg |

$111.00 | 2023-12-26 | |

| Aaron | AR019JTW-100mg |

2,1,3-benzoselenadiazol-4-amine hydrochloride |

1171578-01-0 | 85% | 100mg |

$71.00 | 2025-02-14 | |

| 1PlusChem | 1P019JLK-500mg |

2,1,3-benzoselenadiazol-4-amine hydrochloride |

1171578-01-0 | 85% | 500mg |

$270.00 | 2023-12-26 | |

| 1PlusChem | 1P019JLK-2.5g |

2,1,3-benzoselenadiazol-4-amine hydrochloride |

1171578-01-0 | 85% | 2.5g |

$684.00 | 2023-12-26 | |

| 1PlusChem | 1P019JLK-100mg |

2,1,3-benzoselenadiazol-4-amine hydrochloride |

1171578-01-0 | 85% | 100mg |

$140.00 | 2023-12-26 | |

| Aaron | AR019JTW-10g |

2,1,3-benzoselenadiazol-4-amine hydrochloride |

1171578-01-0 | 85% | 10g |

$1539.00 | 2023-12-16 |

2,1,3-Benzoselenadiazol-4-amine hydrochloride 関連文献

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

2,1,3-Benzoselenadiazol-4-amine hydrochlorideに関する追加情報

2,1,3-Benzoselenadiazol-4-amine hydrochloride (CAS No. 1171578-01-0): A Comprehensive Overview in Modern Chemical Biology

The compound 2,1,3-Benzoselenadiazol-4-amine hydrochloride, identified by the CAS number 1171578-01-0, represents a significant molecule in the realm of chemical biology and pharmaceutical research. This heterocyclic selenium-containing compound has garnered considerable attention due to its unique structural properties and potential biological activities. The benzoselenadiazole core, combined with the amine and hydrochloride functionalities, positions it as a versatile scaffold for drug discovery and mechanistic studies.

In recent years, the exploration of selenium-containing heterocycles has expanded dramatically, driven by their distinct electronic and steric properties that can modulate biological interactions. 2,1,3-Benzoselenadiazol-4-amine hydrochloride is no exception, with its selenium atom introducing a redox-active center that can participate in various biochemical pathways. This feature makes it particularly intriguing for researchers investigating oxidative stress, inflammation, and enzyme inhibition.

The pharmacological potential of 2,1,3-Benzoselenadiazol-4-amine hydrochloride has been extensively evaluated in preclinical studies. Notably, its ability to interact with biological targets such as kinases and transcription factors has been highlighted in several research publications. For instance, studies have demonstrated its inhibitory effects on certain kinases involved in cancer progression, suggesting its utility as a lead compound for developing novel anticancer agents. The amine group in the molecule further enhances its reactivity, allowing for post-synthetic modifications that can fine-tune its pharmacokinetic and pharmacodynamic profiles.

One of the most compelling aspects of 2,1,3-Benzoselenadiazol-4-amine hydrochloride is its role in modulating redox signaling pathways. Selenium compounds are known to exhibit antioxidant properties by influencing the activity of glutathione peroxidases and other antioxidant enzymes. This redox modulation capability is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a pivotal role in pathogenesis. Preliminary findings indicate that 2,1,3-Benzoselenadiazol-4-amine hydrochloride may offer protective effects against neuronal damage by alleviating oxidative stress and inhibiting pro-inflammatory cascades.

The synthesis of 2,1,3-Benzoselenadiazol-4-amine hydrochloride involves multi-step organic reactions that highlight the compound's synthetic versatility. The introduction of the selenium atom into the benzoselenadiazole framework requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize this process, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated selenium incorporation. These techniques not only enhance efficiency but also open avenues for introducing structural analogs with tailored biological activities.

In the context of drug development pipelines, 2,1,3-Benzoselenadiazol-4-amine hydrochloride serves as a valuable intermediate for generating libraries of bioactive molecules. Its scaffold can be modified through various chemical transformations to explore different pharmacophoric elements. Such structural diversification is crucial for identifying compounds with improved solubility, metabolic stability, and target specificity. High-throughput screening (HTS) campaigns have been conducted using derivatives of this compound to identify hits with potential therapeutic value.

The toxicological profile of 2,1,3-Benzoselenadiazol-4-amine hydrochloride has been carefully assessed through in vitro and in vivo studies. These investigations have provided insights into its safety margins and potential side effects under varying exposure conditions. The compound has demonstrated moderate toxicity at high concentrations but exhibits acceptable safety profiles at therapeutic doses. This balance between efficacy and safety makes it an attractive candidate for further clinical development.

The future directions for research on 2,1,3-Benzoselenadiazol-4-amine hydrochloride are multifaceted. One promising avenue is its exploration as a prodrug or co-administered agent to enhance therapeutic outcomes in combination therapies. Additionally, computational modeling techniques are being leveraged to predict new derivatives with enhanced binding affinities or selectivity profiles. These efforts are supported by growing evidence suggesting that selenium-containing heterocycles can serve as powerful tools in addressing unmet medical needs.

In conclusion, 2,1,3-Benzoselenadiazol-4-amine hydrochloride (CAS No. 1171578-01-0) stands out as a remarkable compound with significant potential in chemical biology and pharmaceutical applications. Its unique structural features and demonstrated biological activities position it as a cornerstone for ongoing research efforts aimed at developing novel therapeutics. As scientific understanding continues to evolve,the role of this compound is expected to expand,offering new hope for treating complex diseases through innovative chemical biology approaches.

1171578-01-0 (2,1,3-Benzoselenadiazol-4-amine hydrochloride) 関連製品

- 2168403-78-7(Tert-Butyl 7-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate)

- 946300-61-4(N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide)

- 1956321-86-0(Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate)

- 464196-98-3((2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}prop-2-enamide)

- 2247107-09-9(Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1))

- 1806299-78-4(2,5-Dichloro-4-phenylpyridine)

- 654057-97-3(Phosphonium, trihexyltetradecyl-, bromide)

- 851864-89-6(2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 921860-28-8(7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole)

- 161513-47-9((S)-N-Boc-2,3-epoxypropylamine)